molecular formula C15H10BrN3O2S B2801179 2-[8-(2-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide CAS No. 1030101-00-8

2-[8-(2-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide

Cat. No. B2801179
CAS RN: 1030101-00-8
M. Wt: 376.23
InChI Key: CEJGWKYUOBKACK-UHFFFAOYSA-N
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Description

2-[8-(2-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C15H10BrN3O2S and its molecular weight is 376.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

The synthesis of fused heterocyclic 1,2,4-triazoles, including compounds with a [1,2,4]triazolo[4,3-a]pyrazine moiety, has garnered significant attention due to their interesting biological properties. Research efforts have developed methods for synthesizing novel acetamides that incorporate an 1,2,4-oxadiazole cycle, akin to the structure of interest. These compounds have been synthesized in good yields and their structures confirmed via NMR spectroscopy. The pharmacological activity of these compounds was also assessed, indicating their potential in various biological applications (Karpina et al., 2019).

Anticancer and Antimicrobial Activities

Compounds within the [1,2,4]triazolo[4,3-a]pyrazine family have been synthesized for their anticancer and antimicrobial properties. These include derivatives incorporating an antipyrin moiety, which have shown promising results in preliminary biological activity assessments (Riyadh et al., 2013).

Antifungal and Antibacterial Activities

New pyrazoline and pyrazole derivatives, which may include structures related to the compound of interest, have been synthesized and shown to possess antifungal and antibacterial activities. This demonstrates the potential use of such compounds in addressing microbial resistance (Hassan, 2013).

Other Biological Properties

Beyond anticancer and antimicrobial activities, these compounds have been explored for a variety of biological effects, including potential applications in treating diabetes through the inhibition of dipeptidyl peptidase-IV enzyme (DPP-IV) (Yu-tao, 2009). Additionally, their use in synthesizing compounds with positive inotropic activity has been evaluated, suggesting applications in cardiovascular diseases (Wu et al., 2012).

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-N-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2S/c16-10-2-4-14(17-6-10)19-15-18-11(7-22-15)9-1-3-12-13(5-9)21-8-20-12/h1-7H,8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJGWKYUOBKACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC4=NC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-(2-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide

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